Cas no 13745-16-9 (3,4-dibromo-1H-pyrazole-5-carboxylic acid)

3,4-dibromo-1H-pyrazole-5-carboxylic acid structure
13745-16-9 structure
商品名:3,4-dibromo-1H-pyrazole-5-carboxylic acid
CAS番号:13745-16-9
MF:C4H2N2O2Br2
メガワット:269.879
MDL:MFCD03421972
CID:3058955
PubChem ID:7147590

3,4-dibromo-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3,4-dibromo-1H-pyrazole-5-carboxylic acid
    • Z1245633689
    • MFCD03421972
    • AKOS000308404
    • 13745-16-9
    • BBL039262
    • 4,5-dibromo-1H-pyrazole-3-carboxylic Acid
    • 3,4-Dibromo-1H-pyrazole-5-carboxylicacid
    • STK313236
    • C4H2Br2N2O2
    • EN300-83634
    • NAA74516
    • MDL: MFCD03421972
    • インチ: InChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)
    • InChIKey: VUGCSLXZCWWBBY-UHFFFAOYSA-N
    • ほほえんだ: C1(=C(C(=O)O)NN=C1Br)Br

計算された属性

  • せいみつぶんしりょう: 269.84625g/mol
  • どういたいしつりょう: 267.84830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3,4-dibromo-1H-pyrazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-83634-10.0g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
10.0g
$2274.0 2023-07-04
Enamine
EN300-83634-0.1g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
0.1g
$167.0 2023-07-04
TRC
D426738-25mg
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9
25mg
$ 70.00 2022-06-05
Alichem
A049002542-1g
3,4-Dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 97%
1g
$725.04 2022-04-02
1PlusChem
1P00JERY-10g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
10g
$2873.00 2023-12-22
Enamine
EN300-4714324-0.05g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
0.05g
$112.0 2023-09-02
Enamine
EN300-4714324-5g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
5g
$1279.0 2023-09-02
Enamine
EN300-4714324-0.25g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
0.25g
$238.0 2023-09-02
Enamine
EN300-4714324-0.5g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
0.5g
$376.0 2023-09-02
1PlusChem
1P00JERY-1g
3,4-dibromo-1H-pyrazole-5-carboxylic acid
13745-16-9 95%
1g
$658.00 2023-12-22

3,4-dibromo-1H-pyrazole-5-carboxylic acid 関連文献

3,4-dibromo-1H-pyrazole-5-carboxylic acidに関する追加情報

3,4-Dibromo-1H-pyrazole-5-carboxylic Acid (CAS 13745-16-9): A Versatile Heterocyclic Building Block for Modern Chemistry

The 3,4-dibromo-1H-pyrazole-5-carboxylic acid (CAS 13745-16-9) represents an important heterocyclic compound that has gained significant attention in pharmaceutical and materials chemistry. As a brominated pyrazole derivative, this compound serves as a crucial intermediate for the synthesis of various bioactive molecules and functional materials. The presence of both bromo substituents and a carboxylic acid group on the pyrazole ring makes it particularly valuable for cross-coupling reactions and molecular diversification.

Recent trends in medicinal chemistry have shown growing interest in pyrazole-based compounds, with researchers frequently searching for terms like "pyrazole derivatives in drug discovery" and "brominated heterocycles synthesis". The 3,4-dibromo-1H-pyrazole-5-carboxylic acid structure offers multiple sites for structural modification, making it ideal for creating libraries of compounds in high-throughput screening programs. Its molecular weight of 265.89 g/mol and melting point range (typically 210-215°C with decomposition) make it suitable for various synthetic applications.

The compound's electronic properties and hydrogen bonding capacity contribute to its utility in designing enzyme inhibitors and receptor modulators. Many researchers investigating "heterocyclic carboxylic acids in medicinal chemistry" find this compound particularly interesting due to its balanced polarity and potential for both hydrophobic and hydrophilic interactions. The 3,4-dibromo substitution pattern also enables selective functionalization at different positions of the pyrazole ring.

In materials science, 3,4-dibromo-1H-pyrazole-5-carboxylic acid has emerged as a precursor for organic electronic materials and coordination polymers. The growing field of organic semiconductors frequently utilizes such brominated building blocks for cross-coupling reactions to create extended π-conjugated systems. Searches related to "pyrazole-based organic electronics" and "heterocyclic monomers for polymers" often lead to this valuable intermediate.

The synthesis of 3,4-dibromo-1H-pyrazole-5-carboxylic acid typically involves bromination of pyrazole derivatives followed by carboxylation or hydrolysis of appropriate precursors. Modern synthetic approaches focus on improving yields and purity while minimizing environmental impact, responding to the increasing demand for "green chemistry in heterocycle synthesis". The compound's stability under standard storage conditions (room temperature in sealed containers) makes it practical for laboratory use.

Analytical characterization of 3,4-dibromo-1H-pyrazole-5-carboxylic acid typically includes 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy. These techniques confirm the structure and purity of the material, which is crucial for its applications in precise synthetic transformations. The compound's solubility profile (soluble in polar organic solvents like DMSO and DMF, slightly soluble in water) makes it versatile for different reaction conditions.

Current research trends highlight the compound's potential in developing antimicrobial agents, with particular interest in addressing antibiotic resistance. The combination of searches for "pyrazole antimicrobial activity" and "brominated heterocycles as bioactive compounds" reflects this important application area. The 3,4-dibromo-1H-pyrazole-5-carboxylic acid framework serves as an excellent starting point for structure-activity relationship studies in this field.

In agrochemical research, derivatives of 3,4-dibromo-1H-pyrazole-5-carboxylic acid have shown promise as potential plant growth regulators and pesticide intermediates. The compound's structural features align well with current investigations into "eco-friendly agrochemicals" and "heterocyclic pesticides". Its ability to undergo various transformations while maintaining biological activity makes it valuable for developing new crop protection agents.

The commercial availability of 3,4-dibromo-1H-pyrazole-5-carboxylic acid from specialty chemical suppliers has increased in recent years, reflecting its growing importance in research and development. Quality specifications typically include ≥95% purity by HPLC, with careful control of residual solvents and heavy metals. Proper handling requires standard laboratory precautions, including the use of personal protective equipment and adequate ventilation.

Future perspectives for 3,4-dibromo-1H-pyrazole-5-carboxylic acid applications include its potential use in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The compound's ability to coordinate with metal centers through both the carboxylic acid group and pyrazole nitrogen atoms opens possibilities in materials science and homogeneous catalysis. These directions correspond with increasing searches for "multifunctional heterocyclic ligands" and "pyrazole-based materials".

As research continues to explore the boundaries of heterocyclic chemistry, 3,4-dibromo-1H-pyrazole-5-carboxylic acid remains a compound of significant interest. Its combination of reactivity, structural features, and potential applications across multiple disciplines ensures its continued relevance in chemical research and development. The compound exemplifies how functionalized pyrazole derivatives can serve as versatile tools in addressing contemporary challenges in pharmaceuticals, materials science, and beyond.

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